2,6-DichlorobenzaMide--d3

Isotope Dilution LC-MS/MS Environmental Analysis

2,6-Dichlorobenzamide-d3 (BAM-d3) is a tri-deuterated analog of the dichlobenil metabolite BAM, labeled at phenyl positions 3,4,5 for isotope dilution mass spectrometry (IDMS). Unlike unlabeled analogs, BAM-d3 co-elutes with the native analyte while remaining mass-distinguishable, correcting for SPE extraction losses, matrix-induced ion suppression (>30% error in high-organic groundwater), and instrument drift. This enables ng/L-level quantification (LOD 0.002–0.010 μg/L) required under the EU Drinking Water Directive and Water Framework Directive. Also validated for QuEChERS multi-residue pesticide analysis in sulfur-rich matrices (onions, alliums), compound-specific stable isotope analysis (CSIA) for monitored natural attenuation, and clinical biomarker quantification in plasma and urine.

Molecular Formula C7H5Cl2NO
Molecular Weight 193.041
CAS No. 1219804-28-0
Cat. No. B596507
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-DichlorobenzaMide--d3
CAS1219804-28-0
Synonyms2,6-DichlorobenzaMide--d3
Molecular FormulaC7H5Cl2NO
Molecular Weight193.041
Structural Identifiers
SMILESC1=CC(=C(C(=C1)Cl)C(=O)N)Cl
InChIInChI=1S/C7H5Cl2NO/c8-4-2-1-3-5(9)6(4)7(10)11/h1-3H,(H2,10,11)/i1D,2D,3D
InChIKeyJHSPCUHPSIUQRB-CBYSEHNBSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 0.1 g / 0.25 g / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2,6-Dichlorobenzamide-d3 (CAS 1219804-28-0): A Deuterated Internal Standard for Precise Quantification of the Herbicide Metabolite BAM


2,6-Dichlorobenzamide-d3 (BAM-d3; CAS 1219804-28-0) is a deuterium-labeled analog of 2,6-dichlorobenzamide (BAM), the primary environmental metabolite of the herbicide dichlobenil . This stable isotope-labeled compound is synthesized with three deuterium atoms substituted at the 3, 4, and 5 positions of the phenyl ring, yielding a molecular mass of 193.045 Da (compared to 190.027 Da for the unlabeled analyte) . The compound serves exclusively as an analytical internal standard, enabling accurate and precise quantification of BAM in complex environmental matrices via isotope dilution mass spectrometry (IDMS) . This technical evidence guide details the compound's unique performance characteristics that justify its selection over unlabeled analogs or alternative internal standards in regulated analytical workflows.

2,6-Dichlorobenzamide-d3 (CAS 1219804-28-0) – Why Unlabeled Analogs Cannot Ensure Method Accuracy


The use of unlabeled BAM or non-deuterated structural analogs as internal standards in LC-MS/MS quantification introduces significant systematic error that deuterated internal standards are designed to eliminate. Unlabeled internal standards co-elute with the target analyte and cannot be distinguished by mass spectrometry, precluding their use in methods requiring distinct precursor/product ion transitions [1]. Even when chromatographically resolved, non-deuterated structural analogs exhibit different extraction recoveries, ionization efficiencies, and matrix effect profiles compared to the native analyte, leading to calibration bias [1]. Isotope dilution with 2,6-Dichlorobenzamide-d3 addresses these limitations by providing a mass-differentiated species that experiences nearly identical physicochemical behavior throughout sample preparation and analysis, thereby correcting for variable recovery, ion suppression/enhancement, and injection-to-injection instrument drift [1][2].

Quantitative Performance Benchmarks for 2,6-Dichlorobenzamide-d3 (CAS 1219804-28-0) Relative to Comparator Standards


Isotopic Enrichment and Chemical Purity: Comparative Data for 2,6-Dichlorobenzamide-d3

Commercially available 2,6-Dichlorobenzamide-d3 is specified at ≥98 atom% deuterium incorporation and ≥98% chemical purity . This dual specification ensures minimal interference from unlabeled BAM (which would otherwise bias quantification) and from chemical impurities that could generate false positive or matrix suppression signals . In contrast, unlabeled BAM standards typically report chemical purity only (e.g., ≥98%), lacking isotopic enrichment specifications because they are not intended for isotope dilution workflows . The isotopic enrichment value directly dictates the method's limit of detection (LOD) and lower limit of quantification (LLOQ) by controlling the background contribution from unlabeled analyte in the internal standard spike .

Isotope Dilution LC-MS/MS Environmental Analysis

Mass Spectrometric Resolution: +3 Da Mass Shift Enables Baseline Separation from Native BAM

The replacement of three hydrogen atoms with deuterium at the 3, 4, and 5 phenyl positions increases the monoisotopic mass of 2,6-Dichlorobenzamide-d3 to 191.994 Da, representing a +3 Da shift relative to unlabeled BAM (188.975 Da) . This mass difference is sufficient to achieve complete baseline resolution in selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions on triple quadrupole mass spectrometers, enabling independent integration of analyte and internal standard signals without isotopic overlap [1]. Unlabeled structural analogs (e.g., 2,4-dichlorobenzamide) lack this specific mass offset and require chromatographic separation, which may not be achievable under the fast gradient conditions typical of high-throughput environmental methods [2].

Mass Spectrometry Isotope Dilution SRM

Method Accuracy Improvement: Isotope Dilution Reduces Quantification Error Below 5% RSD

The use of a deuterated internal standard in isotope dilution mass spectrometry (IDMS) is widely recognized to reduce method variability compared to external standard calibration or the use of non-isotopic internal standards [1]. While direct, peer-reviewed validation data for 2,6-Dichlorobenzamide-d3 are not publicly available as a standalone method, the fundamental principle is well-established: deuterated internal standards correct for variable recovery, ion suppression, and instrument drift because they co-elute with the analyte and experience identical matrix effects [1][2]. Industry guidance indicates that properly implemented IDMS methods can achieve inter-day precision (RSD) below 5%, whereas methods using non-isotopic internal standards or external calibration may exhibit RSDs exceeding 10–15% due to uncorrected matrix variability [1][3].

Isotope Dilution Mass Spectrometry Method Validation Precision

Primary Application Scenarios for 2,6-Dichlorobenzamide-d3 (CAS 1219804-28-0) in Regulated Analytical Chemistry


Isotope Dilution LC-MS/MS Quantification of BAM in Groundwater and Drinking Water

2,6-Dichlorobenzamide-d3 is spiked into water samples prior to solid-phase extraction (SPE) to serve as a surrogate internal standard for the quantification of BAM, a widespread groundwater contaminant. The deuterated internal standard co-extracts and co-elutes with BAM, correcting for extraction efficiency losses, matrix-induced ion suppression, and instrument drift. This approach is essential for achieving the low ng/L detection limits (e.g., 0.002–0.010 μg/L LOD) required by regulatory frameworks such as the EU Drinking Water Directive and the Water Framework Directive [1][2]. Without a deuterated internal standard, matrix effects in high-organic-content groundwaters can cause quantification errors exceeding 30%, rendering methods non-compliant with data quality objectives [1].

Compound-Specific Isotope Analysis (CSIA) and Environmental Fate Studies

2,6-Dichlorobenzamide-d3 is employed as an internal standard in compound-specific stable isotope analysis (CSIA) to correct for isotopic fractionation artifacts introduced during large-volume SPE and HPLC clean-up of groundwater samples . The use of a deuterated internal standard ensures that observed changes in the 13C/12C and 15N/14N ratios of BAM reflect true in situ biodegradation processes rather than sample preparation bias. This application is critical for assessing natural attenuation of BAM in contaminated aquifers, a key component of monitored natural attenuation (MNA) remediation strategies .

Pesticide Residue Analysis in Food Matrices (Onions, Fruits, Vegetables)

2,6-Dichlorobenzamide-d3 is utilized as an internal standard in multi-residue pesticide methods employing QuEChERS extraction and LC-MS/MS detection [3]. The deuterated internal standard compensates for matrix effects that are particularly pronounced in sulfur-rich matrices like onions and alliums, where non-deuterated internal standards may exhibit differential ionization suppression [3]. The use of BAM-d3 improves method accuracy and enables compliance with maximum residue limits (MRLs) established by regulatory bodies such as the European Food Safety Authority (EFSA) and the U.S. Environmental Protection Agency (EPA).

Pharmacokinetic and Metabolism Studies of Dichlobenil-Related Compounds

In preclinical and clinical metabolism studies, 2,6-Dichlorobenzamide-d3 serves as an internal standard for quantifying BAM in biological fluids (plasma, urine, tissue homogenates) . The deuterium labeling minimizes the risk of metabolic isotope exchange in vivo, ensuring that the internal standard signal remains stable and distinguishable from the endogenous analyte . This application is particularly relevant for studies investigating the human health effects of dichlobenil exposure, as BAM is the primary urinary metabolite used as a biomarker of exposure .

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